molecular formula C15H23NO2 B14960861 N-(pentan-3-yl)-2-phenoxybutanamide

N-(pentan-3-yl)-2-phenoxybutanamide

Katalognummer: B14960861
Molekulargewicht: 249.35 g/mol
InChI-Schlüssel: WNEUCGOEAIADBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(pentan-3-yl)-2-phenoxybutanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group attached to a butanamide backbone, with a pentan-3-yl substituent on the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(pentan-3-yl)-2-phenoxybutanamide typically involves the reaction of 2-phenoxybutanoic acid with pentan-3-ylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: N-(pentan-3-yl)-2-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

N-(pentan-3-yl)-2-phenoxybutanamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the development of new materials or as a component in chemical processes.

Wirkmechanismus

The mechanism of action of N-(pentan-3-yl)-2-phenoxybutanamide involves its interaction with specific molecular targets. The phenoxy group may interact with hydrophobic pockets in proteins or enzymes, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

  • N-(pentan-3-yl)-2-phenoxybutanoic acid
  • N-(pentan-3-yl)-2-phenoxybutanamine
  • N-(pentan-3-yl)-2-phenoxybutanol

Comparison: N-(pentan-3-yl)-2-phenoxybutanamide is unique due to the presence of the amide functional group, which imparts different chemical and biological properties compared to its analogs. For example, the amide group can participate in hydrogen bonding, which can influence the compound’s solubility, stability, and interactions with biological targets.

Eigenschaften

Molekularformel

C15H23NO2

Molekulargewicht

249.35 g/mol

IUPAC-Name

N-pentan-3-yl-2-phenoxybutanamide

InChI

InChI=1S/C15H23NO2/c1-4-12(5-2)16-15(17)14(6-3)18-13-10-8-7-9-11-13/h7-12,14H,4-6H2,1-3H3,(H,16,17)

InChI-Schlüssel

WNEUCGOEAIADBK-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)NC(=O)C(CC)OC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.